4-(Difluoromethoxy)pyridine
Overview
Description
“4-(Difluoromethoxy)pyridine” is a chemical compound. It’s a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been a subject of research. For instance, a paper discusses the synthesis of an impurity in crude roflumilast, a drug used for the treatment of COPD. The impurity was characterized as N-(3,5-dichloropyrid-4-yl)-4-difluoromethoxy-3-hydroxybenzamide and was synthesized from 4-difluoromethoxy-3-hydroxybenzaldehyde .Scientific Research Applications
Synthesis and Chemical Properties
- 4-(Difluoromethoxy)pyridine derivatives are key intermediates in various chemical syntheses, such as the production of highly efficient herbicides like trifloxysulfuron. One study outlined the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a related compound, from nicotinamide, highlighting its importance in agricultural chemistry (Zuo Hang-dong, 2010).
- The compound has been used in the development of new pyridine-containing polymers, like the fluorinated pyridine-bridged aromatic poly(ether-imide)s, which exhibit excellent thermal properties, mechanical strength, and optical transparency. This application demonstrates its potential in materials science and engineering (Xiaolong Wang et al., 2008).
Photoluminescent and Magnetic Properties
- This compound derivatives have been incorporated in compounds with interesting photoluminescent and magnetic properties. For example, 4-(2-Tetrathiafulvalenyl-ethenyl)pyridine radical cation salts, which contain poly(beta-diketonate) rare earth complexes, exhibit such properties. These materials could have implications in the fields of material science and electronics (F. Pointillart et al., 2009).
Applications in Organic Synthesis
- The compound has been used in the synthesis of various heterocyclic compounds. For example, the synthesis of 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine, a 5-aza-derivative of the 2,2-difluorobenzodioxole, highlights its versatility in creating novel compounds potentially useful in pharmaceutical research (M. P. Catalani et al., 2010).
Electrochemical Applications
- The electrocatalytic properties of Fe(III)-meso-tetra(pyridyl)porphyrins, related to this compound, in the reduction of dioxygen in aqueous acidic solution, highlight their potential application in electrochemistry and catalysis (Benjamin D Matson et al., 2012).
Safety and Hazards
Future Directions
The future directions for “4-(Difluoromethoxy)pyridine” could involve its use in the synthesis of novel compounds for various applications. For instance, a paper discusses a rare four-step tandem reaction to prepare novel furo[3,4-c]pyridine-1,4-diones, which are difficult to synthesize by traditional methods .
Mechanism of Action
Target of Action
Related compounds such as 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (dgm) have been shown to target transforming growth factor-β1 (tgf-β1), which plays a crucial role in fibrosis .
Mode of Action
Similar compounds like dgm have been shown to inhibit the expression of proteins such as α-sma, vimentin, and collagen ⅰ, and increase the expression of e-cadherin . This suggests that 4-(Difluoromethoxy)pyridine might interact with its targets in a similar manner, leading to changes in protein expression.
Biochemical Pathways
Related compounds have been shown to affect the tgf-β1/smad pathway, which plays an important role in fibrosis .
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant .
Result of Action
Related compounds like dgm have been shown to attenuate tgf-β1-induced epithelial-mesenchymal transformation (emt) in a549 cells and bleomycin-induced pulmonary fibrosis in rats .
Action Environment
It is known that the compound’s lipophilicity facilitates better absorption through cell membranes .
Biochemical Analysis
Biochemical Properties
It is known that pyridine derivatives play a significant role in biochemical reactions They interact with various enzymes, proteins, and other biomolecules, influencing their functions and activities
Molecular Mechanism
It is likely that it exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is plausible that it interacts with certain enzymes or cofactors and may influence metabolic flux or metabolite levels
Subcellular Localization
It is plausible that it may have targeting signals or post-translational modifications that direct it to specific compartments or organelles
Properties
IUPAC Name |
4-(difluoromethoxy)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO/c7-6(8)10-5-1-3-9-4-2-5/h1-4,6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCULSLCAXRCRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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